molecular formula C20H19BrN2O2 B7705129 2-bromo-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

2-bromo-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7705129
M. Wt: 399.3 g/mol
InChI Key: LTKXHGUJFOKYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline core, which is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain compounds .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The structure of similar compounds like 2-Bromobenzamide has been confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .

Scientific Research Applications

Bromination Reactions at the Benzylic Position

The benzylic position refers to the carbon adjacent to the benzene ring. In this context, bromination reactions play a crucial role. When 2-bromo-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide undergoes bromination, the bromine atom replaces a hydrogen at the benzylic position. This process can occur via free radical bromination or nucleophilic substitution. The resulting product is a brominated derivative of the compound .

Oxime Formation

2-bromo-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can react with hydroxylamine (NH₂OH) to form an oxime. Oximes are valuable intermediates in organic synthesis. They find applications in the preparation of pharmaceuticals, pesticides, and other bioactive compounds. The oxime formation occurs by nucleophilic addition of NH₂OH to the carbonyl group, followed by dehydration .

properties

IUPAC Name

2-bromo-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-3-23(20(25)16-6-4-5-7-17(16)21)12-15-11-14-9-8-13(2)10-18(14)22-19(15)24/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKXHGUJFOKYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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